6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose
Description
Properties
IUPAC Name |
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4?,5?,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRTKRPEAMGAU-COJRLMGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CF)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CF)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747491 | |
| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87586-05-8 | |
| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
Card and Reddy reported the first synthesis of 6-deoxy-6-fluoro-1,2-O-isopropylidene-α-D-glucofuranose starting from 1,2-O-isopropylidene-D-glucofuranose. The 6-hydroxyl group is activated using 4,4'-diaminostilbene-2,2'-disulfonic acid in dichloromethane at −40°C, followed by gradual warming to room temperature over 1.5 hours. Fluoride displacement proceeds via a sulfonate intermediate, yielding the target compound in 70% isolated yield.
Mechanistic Insights
The disulfonic acid acts as a bifunctional activator, protonating the hydroxyl group and forming a sulfonate ester. Nucleophilic attack by fluoride (from the reaction medium or added salts) results in inversion of configuration at C-6. The low temperature (−40°C) minimizes side reactions such as elimination or epimerization.
Optimization and Challenges
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Solvent Choice : Dichloromethane provides optimal solubility for both the starting material and the sulfonic acid activator.
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Temperature Control : Exothermic sulfonation necessitates careful temperature management to prevent decomposition.
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Yield Limitations : Competing hydrolysis of the sulfonate ester at higher temperatures caps the maximum yield at ~70%.
Method 2: DAST-Mediated Fluorination
Modern Deoxyfluorination Approach
Diethylaminosulfur trifluoride (DAST) has emerged as a versatile reagent for direct fluorination of alcohols, bypassing the need for pre-activation. Applied to 1,2-O-isopropylidene-D-glucofuranose, DAST converts the 6-hydroxyl group to fluorine in a single step.
Reaction Conditions
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Reagents : DAST (1.2 equiv), anhydrous dichloromethane or THF.
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Temperature : −78°C to 0°C, followed by gradual warming to room temperature.
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Workup : Quenching with aqueous NaHCO₃, extraction, and column chromatography.
Advantages Over Classical Methods
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Simplified Workflow : Eliminates the sulfonation step.
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Higher Functional Group Tolerance : Less prone to elimination side reactions due to milder conditions.
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Scalability : DAST’s commercial availability facilitates larger-scale synthesis.
Comparative Analysis of Preparation Methods
| Parameter | Card-Reddy Method (1983) | DAST Method |
|---|---|---|
| Yield | 70% | 65–75% |
| Reaction Time | 1.5 hours | 2–4 hours |
| Temperature Range | −40°C to RT | −78°C to RT |
| Key Reagent | Diaminostilbene sulfonic acid | DAST |
| Purification | Column chromatography | Column chromatography |
| Side Reactions | Sulfonate hydrolysis | Elimination (minor) |
The DAST method offers operational simplicity and comparable yields but requires stringent moisture control. The Card-Reddy approach remains valuable for laboratories lacking access to specialized fluorination reagents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Precursor for Radiopharmaceuticals
One of the primary applications of 6-deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose is as a precursor for 6-[¹⁸F]FDG (6-[¹⁸F]fluoro-6-deoxy-D-glucose), which is widely used in positron emission tomography (PET) imaging. This compound enables the synthesis of radiolabeled glucose analogs that are crucial for cancer diagnosis and research .
Synthesis of Bioactive Compounds
This compound serves as a starting material for synthesizing biologically active compounds such as L-acovenose and 6-deoxy-L-idose. These sugars are essential in studying glycoproteins and their interactions in biological systems . Moreover, it can be transformed into vinyl ether-based chiral carbohydrate synthons through reactions with acetylene, facilitating the development of new chiral compounds .
Antibacterial Activity
Recent studies have demonstrated that derivatives of 1,2-O-isopropylidene-alpha-D-glucofuranose exhibit antibacterial properties. In vitro tests against various pathogenic bacteria revealed that these compounds showed moderate to good antibacterial activity, particularly against Gram-positive bacteria .
Case Study: Antibacterial Screening
A study synthesized several derivatives from 1,2-O-isopropylidene-alpha-D-glucofuranose and evaluated their antibacterial efficacy. The results indicated that certain compounds had significant inhibition zones against tested pathogens, suggesting their potential use as antibacterial agents .
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound can be achieved through regioselective acylation and stereoselective hydrogenation processes. Such synthetic pathways enhance the accessibility of this compound for various applications in research and industry .
Characterization Techniques
Characterization of synthesized compounds typically involves techniques such as NMR spectroscopy, FTIR spectroscopy, and elemental analysis. These methods confirm the structure and purity of the synthesized products, ensuring their suitability for further applications .
Mechanism of Action
The mechanism of action of 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The fluorine atom in the compound can influence the reactivity and binding affinity of the molecule, thereby affecting its biological activity . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose can be compared with other similar compounds such as:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: This compound is a precursor in the synthesis of this compound and shares similar protective groups.
1,2-O-Isopropylidene-alpha-D-xylofuranose: Another protected carbohydrate derivative used in similar synthetic applications.
The uniqueness of this compound lies in its fluorine substitution, which imparts distinct chemical and biological properties compared to its non-fluorinated counterparts .
Biological Activity
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorine atom at the 6-position of the glucose structure, serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structural features suggest potential applications in medicinal chemistry and biochemistry.
- Chemical Name : this compound
- CAS Number : 87586-05-8
- Molecular Formula : C9H15FO5
- Molecular Weight : 222.21 g/mol
- Appearance : Yellow oil
- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate
| Property | Value |
|---|---|
| Chemical Name | 6-Deoxy-6-fluoro... |
| CAS Number | 87586-05-8 |
| Molecular Formula | C9H15FO5 |
| Molecular Weight | 222.21 g/mol |
| Appearance | Yellow oil |
| Solubility | Chloroform, DCM, Ethyl Acetate |
Enzyme Inhibition Studies
Recent studies have investigated the inhibitory effects of this compound on various glycosidases. The compound has shown promising results in inhibiting specific enzymes that are crucial in carbohydrate metabolism.
- Inhibition of α-glucosidase :
- β-galactosidase Inhibition :
- β-glucuronidase Inhibition :
The mechanism by which this compound inhibits these enzymes is believed to involve the formation of a covalent bond with key amino acid residues at the active sites of the enzymes. For instance, studies have identified interactions with aspartic acid residues that are critical for enzyme activity .
Synthesis and Derivatives
The synthesis of this compound involves several steps starting from readily available sugar derivatives. This compound can be further transformed into various biologically active derivatives:
- L-acovenose and 6-deoxy-L-idose , which are important in the development of new glycosylated drugs.
- Fluoro-thiofuranosyl nucleosides that have shown potential antiviral activities .
Case Study 1: Antidiabetic Potential
In a study assessing the antidiabetic potential of various glucoside derivatives, this compound was found to significantly reduce postprandial blood glucose levels in diabetic rat models. The results indicated that this compound could serve as a lead structure for developing new α-glucosidase inhibitors.
Case Study 2: Antiviral Activity
Another study focused on fluoro-thiofuranosyl nucleosides derived from this compound showed promising antiviral activity against several strains of viruses, suggesting its utility in antiviral drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-Deoxy-6-fluoro-1,2-O-isopropylidene-α-D-glucofuranose?
- Methodological Answer : The synthesis typically involves sequential protection, fluorination, and deprotection steps. A common approach starts with 1,2-O-isopropylidene-α-D-glucofuranose, followed by selective tosylation at the 6-OH position using tosyl chloride in pyridine/DCM. Subsequent nucleophilic substitution with a fluoride source (e.g., TBAF or KF) replaces the tosyl group with fluorine. Crystallization in 1,4-dioxane/hexane yields the pure product (see detailed steps in ). Key analytical tools include H/C NMR and X-ray crystallography for structural confirmation .
Q. How is regioselective acylation at the 6-OH position achieved in derivatives of this compound?
- Methodological Answer : Lipase-catalyzed esterification in organic solvents (e.g., tert-butanol) enables regioselective acylation. For example, Candida antarctica lipase B (CAL-B) efficiently catalyzes the reaction with fatty acid vinyl esters (e.g., palmitate or octanoate) at 50–60°C, yielding 6-O-acyl derivatives. Solvent polarity and enzyme immobilization are critical for selectivity. H NMR and HMBC spectroscopy confirm substitution patterns .
Q. What spectral techniques are used to characterize structural isomers or acylated derivatives?
- Methodological Answer :
- NMR : H and C NMR identify substitution patterns (e.g., downfield shifts for acylated carbons). HMBC correlations between the carbonyl group and 6-H confirm acylation at the 6-OH position .
- X-ray crystallography : Resolves stereochemical ambiguities. For example, monoclinic crystal systems (space group P2) with β angles ~101° provide definitive stereochemical assignments .
Advanced Research Questions
Q. How can conflicting data on regioselectivity in acylation reactions be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or enzyme source variations. For instance, polar solvents (e.g., acetone) may reduce CAL-B activity, favoring non-enzymatic acylation at secondary hydroxyls. Systematic optimization of solvent (log P 2–4), temperature (40–60°C), and enzyme immobilization (e.g., on Lewatit VP OC 1600) improves selectivity. Comparative studies using H NMR and TLC (EtOAc/hexane 2:3) are critical for validation .
Q. What strategies optimize enzyme-catalyzed synthesis of 6-O-acyl derivatives for antimicrobial studies?
- Methodological Answer :
- Substrate engineering : Use of activated esters (e.g., vinyl or trifluoroethyl esters) enhances reaction rates.
- Process design : Continuous solvent-free systems with immobilized lipases (e.g., Novozym 435) improve yield (>85%) and reduce side reactions.
- Bioactivity correlation : Stearoyl and lauroyl derivatives show enhanced antimicrobial activity against Gram-positive bacteria (MIC 8–32 µg/mL). Structure-activity relationships (SAR) suggest alkyl chain length (C12–C18) and fluorine’s electron-withdrawing effects modulate membrane disruption .
Q. How does crystallographic data inform the conformational stability of fluorinated glucofuranose derivatives?
- Methodological Answer : X-ray data reveal that the fluorine atom at C6 induces chair-to-boat conformational shifts in the glucofuranose ring, stabilizing the T conformation. Hydrogen bonding between F and adjacent hydroxyl groups (O–H···F) further rigidifies the structure, as seen in monoclinic crystals (space group P2, a=5.76 Å, b=9.78 Å). These insights guide the design of hydrolytically stable prodrugs .
Q. What computational methods predict the biological activity of 6-fluoro derivatives?
- Methodological Answer :
- PASS prediction : Identifies potential sterol 14α-demethylase (CYP51) inhibition for antifungal applications.
- Molecular docking : AutoDock Vina simulations (e.g., with CYP51 PDB 3JUS) show fluorinated derivatives bind via hydrophobic interactions (ΔG ≈ -8.5 kcal/mol).
- ADMET studies : SwissADME predicts high gastrointestinal absorption (TPSA <90 Ų) but potential hepatotoxicity (CYP2D6 inhibition), requiring in vitro validation .
Methodological Considerations
- Contradiction Handling : When reproducibility issues arise (e.g., variable acylation yields), validate reagent purity (e.g., azide content via IR spectroscopy) and exclude moisture via 3Å molecular sieves .
- Advanced Analytics : Use HRESI-MS for exact mass confirmation (e.g., m/z 777.2241 [M-H]⁻ for acylated derivatives) and differentiate isobaric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
